molecular formula C10H16O3 B14677481 Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol CAS No. 37678-33-4

Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol

Katalognummer: B14677481
CAS-Nummer: 37678-33-4
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: UNZXWOIJBKTGGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol is a compound that combines the structural features of acetic acid and bicyclo[3.2.1]oct-2-en-2-ol. This compound is of interest due to its unique bicyclic structure, which imparts distinct chemical and physical properties. The bicyclo[3.2.1]octane framework is a common motif in organic chemistry, often found in natural products and synthetic intermediates.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;bicyclo[3.2.1]oct-2-en-2-ol typically involves the formation of the bicyclic core followed by functionalization. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include oxidation, reduction, or substitution reactions to introduce the acetic acid and hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include various derivatives of the bicyclo[3.2.1]octane framework, such as ketones, alcohols, and halides.

Wissenschaftliche Forschungsanwendungen

Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of acetic acid;bicyclo[3.2.1]oct-2-en-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl and acetic acid groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity and spatial orientation, which can affect the compound’s binding to enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol is unique due to its specific combination of functional groups and bicyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various fields of research and industry.

Eigenschaften

CAS-Nummer

37678-33-4

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

acetic acid;bicyclo[3.2.1]oct-2-en-2-ol

InChI

InChI=1S/C8H12O.C2H4O2/c9-8-4-2-6-1-3-7(8)5-6;1-2(3)4/h4,6-7,9H,1-3,5H2;1H3,(H,3,4)

InChI-Schlüssel

UNZXWOIJBKTGGZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1CC2CC1CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.